N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
Overview
Description
Preparation Methods
The synthesis of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide typically involves the reaction of 4-acetylaminophenol with bromoacetyl bromide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide can be compared with other similar compounds, such as:
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide: This compound has a similar structure but with an amino group instead of a bromoacetamide group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxy group and a dimethylamino group, making it structurally different but functionally similar in some biochemical applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMBARZZLNFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221021 | |
Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-65-4 | |
Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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